molecular formula C20H16N2O5 B141386 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 130194-92-2

4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Cat. No. B141386
M. Wt: 364.4 g/mol
InChI Key: ZNTSSYJZVXCQGE-UHFFFAOYSA-N
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Description

This compound, also known as (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, has a molecular formula of C13H13NO5 . It is a versatile intermediate for the synthesis of camptothecin analogs .


Synthesis Analysis

The synthesis of this compound involves a process of intramolecular [4+2] cycloaddition of the N-arylimidate portion of a compound of formula (IV) . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .


Molecular Structure Analysis

The molecular structure of this compound is defined by its formula C13H13NO5 . The structure is complex, involving a pyrano[3,4-f]indolizine ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular [4+2] cycloaddition . This reaction is key to forming the complex ring system present in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.246 Da and a monoisotopic mass of 263.079376 Da . Further physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.

Future Directions

The compound is a key intermediate in the synthesis of camptothecin analogs , which are important in medicinal chemistry. Future research may focus on optimizing the synthesis process or exploring new analogs with improved pharmacological properties .

properties

IUPAC Name

19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZZWLIDINBPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348003
Record name 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

CAS RN

130194-92-2
Record name 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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